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molecular formula C2H5NO3 B1329411 2-Nitroethanol CAS No. 625-48-9

2-Nitroethanol

Cat. No. B1329411
M. Wt: 91.07 g/mol
InChI Key: KIPMDPDAFINLIV-UHFFFAOYSA-N
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Patent
US05306830

Procedure details

The compounds of this invention are prepared by various means. The compounds of this invention wherein R3 is hydrogen, R1 is hydrogen, ethyl or propyl, cyclopropylmethyl or cyclobutylmethyl and R2 is --CH2 cycloalkylC3-8, alkylC2-8, --(CH2)q --R4, or --CH2CH2O(CH2)rCH3 are prepared by refluxing one equivalent of a salicyl aldehyde of formula C-1 (see Chart 1) with one and one-half equivalents of 2-nitroethanol in amylacetate in the presence of one and one-half equivalents of din-propylamine hydrochloride followed by azeotropic distillation for 12 hours in a Dean-Stark apparatus to give the 3-nitrochromene of formula C-3. The 3-nitrochromene is reduced with cyanoborohydride or zinc and HCl to give the 3-aminochromane of C-4. The 3-aminochromane of C-4 can be acylated with an appropriate acid halide, e.g., acid chloride, of the formula RyCOhalide wherein Ry is alkylC1-7, --(CH2)tR4 wherein t is 1 or 2, cycloalkylC3-8 or --CH2O(CH2)mCH3 wherein R5 and m have the meanings in Formula I to give the chromane amides of formula C-5. Also the aminochromane of formula C-4 can be treated with methyl iodide to give the compound of formula C-6 wherein R14 is hydrogen and R15 is methyl or can be treated with formaldehyde in water in the presence of NaBH3CN and a few drops of glacial acetic acid at pH5 to give the corresponding dimethylated compounds. The compounds of formulas C-5 and C-6 can be converted to the corresponding compounds of formulas C-7 and C-8 wherein R is F, Cl, CF3, NR5R6, NR7C(=O)R8, NR9C(=O)OR10, or NR11C(=O)NR12R13 as follows:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
salicyl aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H][H].[N+:3]([CH2:6][CH2:7][OH:8])([O-:5])=[O:4].Cl.C(NCCC)CC.[CH2:17]([CH2:22][C:23]([O-])=O)[CH2:18][CH2:19][CH2:20][CH3:21]>>[N+:3]([C:6]1[CH2:7][O:8][C:17]2[C:22]([CH:23]=1)=[CH:21][CH:20]=[CH:19][CH:18]=2)([O-:5])=[O:4] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
salicyl aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])CCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(CC)NCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)CC(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compounds of this invention are prepared by various means
DISTILLATION
Type
DISTILLATION
Details
followed by azeotropic distillation for 12 hours in a Dean-Stark apparatus
Duration
12 h

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
[N+](=O)([O-])C=1COC2=CC=CC=C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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